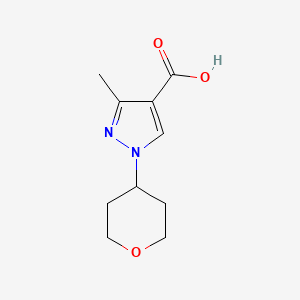

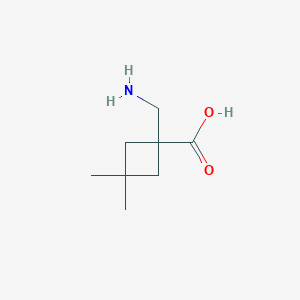

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). It is a gamma-amino acid that is cyclohexane substituted at position 1 by aminomethyl and carboxymethyl groups . It is used for the treatment of neuropathic pain and restless legs syndrome .

Molecular Structure Analysis

The molecular formula of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is C9H17NO2 . The InChI is InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12) .Physical And Chemical Properties Analysis

The molecular weight of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid is 171.24 g/mol . More specific physical and chemical properties are not provided in the search results.科学的研究の応用

Synthesis and Structure

Synthesis Methods

The stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been synthesized using a photochemical [2+2] cycloaddition reaction between ethylene and an unsaturated γ-lactam (André et al., 2011). This method provides an efficient route to these compounds.

Structural Studies

Derivatives of 2-aminocyclobutane-1-carboxylic acid have been studied, showing the potential of the cyclobutane ring as a structure-promoting unit. This structure leads to the formation of strong intramolecular hydrogen bonds, conferring high rigidity to these molecules (Izquierdo et al., 2005).

Applications in Biochemical Research

Precursors for Nucleosides

Compounds such as (+)-(1S,1′R)-cis-1-[3′-(aminomethyl)-2′,2′-dimethylcyclobutyl]ethanol are useful as precursors to cyclobutane carbocyclic nucleosides, demonstrating the application in nucleoside synthesis (Hergueta et al., 2003).

Conformational Studies in Peptides

The incorporation of cyclobutane amino acids into peptides has been shown to confer high rigidity and defined conformations in solution, which is crucial for understanding peptide structure and function (Gutiérrez-Abad et al., 2011).

Novel Synthesis Routes

- Convenient Synthesis Approach: A novel and practical method for the synthesis of 1-aminocyclobutanecarboxylic acid was developed, demonstrating a more convenient and practical approach than previously known methods (Fu Zhi-feng, 2004).

作用機序

- Gabapentin primarily acts by decreasing the activity of a subset of calcium channels . Specifically, it interacts with the auxiliary α2δ-1 subunit of voltage-gated calcium channels. Although it also has low affinity for the α2δ-2 subunit, the major function lies with α2δ-1 .

- Gabapentin does not modify GABA (gamma-aminobutyric acid) binding directly, nor is it converted into a GABA agonist. Instead, it inhibits excitatory neuron activity by interacting with voltage-gated calcium channels in cortical neurons .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(2)3-8(4-7,5-9)6(10)11/h3-5,9H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZOETZMGLDKNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CN)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1376686.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)

![1-[(5-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B1376696.png)